2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid
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Overview
Description
2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid is a synthetic organic compound that belongs to the class of estratriene derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid typically involves multi-step organic reactions. The starting materials are usually estratriene derivatives, which undergo functional group modifications to introduce the methyl and propionic acid groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including hormone regulation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid involves its interaction with specific molecular targets and pathways. These may include hormone receptors, enzymes, and signaling pathways that regulate various biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen hormone with similar structural features.
Estrone: Another estrogen hormone with a similar core structure.
Ethinylestradiol: A synthetic estrogen used in contraceptives.
Uniqueness
2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other estratriene derivatives.
Properties
CAS No. |
111825-43-5 |
---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[[(11aS)-11a-methyl-3,3a,3b,4,5,9b,10,11-octahydro-2H-naphtho[2,1-e][1]benzofuran-7-yl]oxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C21H28O4/c1-20(2,19(22)23)25-14-5-7-15-13(12-14)4-6-17-16(15)8-10-21(3)18(17)9-11-24-21/h5,7,12,16-18H,4,6,8-11H2,1-3H3,(H,22,23)/t16?,17?,18?,21-/m0/s1 |
InChI Key |
OSSPFHPOWGXPTG-XPGIBRRYSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCO2)CCC4=C3C=CC(=C4)OC(C)(C)C(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCO2)CCC4=C3C=CC(=C4)OC(C)(C)C(=O)O |
Origin of Product |
United States |
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